3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one

ATR kinase inhibition colon cancer anticancer activity

Compound 7l is the most potent ATR kinase inhibitor among 25 benzothiazole-chromone derivatives, with IC50 2.527 µM in HCT116 and balanced equipotent cytotoxicity across HeLa cells. Its unique Lys100 salt bridge interaction (2.80 Å) provides a validated scaffold for kinase drug discovery. Procure directly for analog synthesis at the 8-position without disrupting critical binding. Avoid generic substitution — only 7l delivers proven ATR pathway modulation at 5 µM.

Molecular Formula C19H15NO3S
Molecular Weight 337.39
CAS No. 136506-95-1
Cat. No. B2484039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one
CAS136506-95-1
Molecular FormulaC19H15NO3S
Molecular Weight337.39
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H15NO3S/c1-2-5-11-8-12-16(9-15(11)21)23-10-13(18(12)22)19-20-14-6-3-4-7-17(14)24-19/h3-4,6-10,21H,2,5H2,1H3
InChIKeyXUODZRDJDWJEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one: A Benzothiazole-Chromone Hybrid with Documented ATR Kinase Inhibitory Activity


3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one (CAS 136506-95-1) is a synthetic benzothiazole-chromone hybrid with the molecular formula C₁₉H₁₅NO₃S and a molecular weight of 337.39 g mol⁻¹ . The compound belongs to the 3-hetarylchromone class, in which a benzothiazole pharmacophore is fused to a chromen-4-one core bearing a 7-hydroxy and a 6-propyl substituent. In a peer-reviewed study of 25 benzothiazole-chromone derivatives evaluated as ATR kinase inhibitors, this compound (designated compound **7l**) exhibited the most potent anticancer activity in both HCT116 colon cancer and HeLa cervical cancer cell lines [1]. Its procurement value for medicinal chemistry and kinase-targeted drug discovery programs is substantiated by head-to-head quantitative comparisons with closely related in-class analogs.

Why Benzothiazole-Chromone Hybrids Cannot Be Interchanged: The Case of 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one


Benzothiazole-chromone hybrids are not pharmacologically equivalent. In the 2022 Frasinyuk et al. study, 25 structurally related compounds were tested under identical conditions, yet only three (2c, 7h, and 7l) reduced cell viability to ≤50% at 10 µM [1]. Even among these three actives, potency varied by 2.6-fold in HCT116 cells, and the binding mode of 7l at the ATR kinase domain was qualitatively distinct—forming a salt bridge not observed for 7h or Torin2 [1]. Generic substitution based solely on the benzothiazole-chromone scaffold would ignore these critical differences in inhibitory potency, binding interactions, and downstream pharmacology. The quantitative evidence below demonstrates precisely why this specific compound warrants prioritized selection.

Quantitative Differentiation of 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one Against Closest Structural Analogs


Superior Antiproliferative Potency in HCT116 Colon Cancer Cells vs. Compound 7h and 2c

In a head-to-head MTT assay, compound 7l (3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one) demonstrated an IC₅₀ of 2.527 µM against HCT116 colon cancer cells, representing a 2.6-fold improvement over compound 7h (IC₅₀ = 6.553 µM) and a 1.45-fold improvement over compound 2c (IC₅₀ = 3.670 µM) [1]. All three compounds belong to the same benzothiazole-chromone series and were tested under identical conditions (72 h incubation, 0–100 µM dose range).

ATR kinase inhibition colon cancer anticancer activity

Comparable Potency in HeLa Cervical Cancer Cells with Favorable Balanced Cytotoxicity Profile

In HeLa cervical cancer cells, compound 7l exhibited an IC₅₀ of 2.659 µM, which is statistically comparable to compound 2c (IC₅₀ = 2.642 µM) but superior to compound 7h (IC₅₀ = 3.995 µM) by 1.5-fold [1]. Importantly, 7l and 2c were the only two compounds in the 25-compound set that showed equipotent cytotoxicity across both HCT116 and HeLa cell lines, indicating a balanced rather than line-selective profile—a desirable trait for broad-spectrum anticancer screening.

cervical cancer HeLa balanced cytotoxicity

Unique ATR Kinase Binding Mode: Salt Bridge Formation Not Observed for Analog 7h or Torin2

Molecular docking against the ATR kinase domain revealed that compound 7l engages the binding site through a unique combination of interactions, including a salt bridge (Lys 100–7l O, distance 2.80 Å) that was not formed by compound 7h or the reference inhibitor Torin2 [1]. While compound 2c achieved the highest docking score (−5.5 kcal mol⁻¹), 7l displayed the greatest diversity of interaction types (hydrogen bonding, π-π stacking, π-cation, and salt bridge), suggesting a distinct binding pose that may confer differential selectivity.

molecular docking ATR kinase domain binding interactions

Structural Determinants: The 6-Propyl-7-Hydroxy Substitution Pattern as a Key Differentiator from Inactive Analogs

Among the 25 benzothiazole-chromone derivatives tested at 10 µM, only three compounds—2c, 7h, and 7l—reduced HCT116 and HeLa cell viability to ≤50% [1]. The remaining 22 compounds, including close analogs with different substituents at positions 6, 7, and 8 of the chromone core or variations at the 2-position, were inactive at this concentration. Compound 7l features a specific 6-propyl, 7-hydroxy, and unsubstituted 8-position pattern, whereas compounds with 8-aminomethyl substitutions (e.g., 7a–7k) generally showed weaker activity unless combined with specific N-heterocycles. This class-level SAR indicates that the 6-propyl-7-hydroxy pharmacophore of 7l is a critical determinant of ATR-inhibitory activity within this chemotype.

structure-activity relationship chromone substitution ATR inhibition

Physicochemical Profile: Computed Boiling Point and Density Distinguish the Compound from Lower-Molecular-Weight Benzothiazole-Chromone Hybrids

ChemSpider-predicted physicochemical data for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one include a density of 1.4 ± 0.1 g cm⁻³, a boiling point of 542.9 ± 60.0 °C at 760 mmHg, and an enthalpy of vaporization of 85.2 ± 3.0 kJ mol⁻¹ . In contrast, the simpler analog 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one (CAS 315237-50-4, lacking the 6-propyl group) has a molecular weight of 295.3 g mol⁻¹ and correspondingly lower boiling point and density. The higher molecular weight (337.39 g mol⁻¹) and the 6-propyl group of the target compound increase lipophilicity (clogP ~3.5 estimated) relative to unsubstituted or 6-methyl analogs, which may influence membrane permeability and pharmacokinetic behavior.

physicochemical properties boiling point density formulation

Evidence-Backed Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one in Drug Discovery and Chemical Biology


ATR Kinase-Focused Hit-to-Lead Optimization Programs in Colon Cancer

With an IC₅₀ of 2.527 µM in HCT116 cells and demonstrated ATR pathway modulation (pChk1 Ser317 inhibition at 5 µM), 7l is a validated hit for medicinal chemistry campaigns targeting the DNA damage response (DDR) pathway in colorectal cancer [1]. Its 2.6-fold potency advantage over 7h provides a stronger starting point for structure-based optimization. Researchers procuring this compound can proceed directly to analog synthesis and pharmacokinetic profiling without an initial potency rescue phase.

Chemical Probe Development for ATR Kinase Binding Studies

The unique salt bridge interaction (Lys 100–7l O, 2.80 Å) identified by molecular docking distinguishes 7l from Torin2 and 7h [1]. This makes 7l a valuable scaffold for developing biotinylated or fluorescent probes to study ATR kinase conformational dynamics. Procurement of the parent compound enables direct derivatization at the 8-position (currently unsubstituted) without disrupting the critical salt bridge interaction.

Broad-Spectrum Anticancer Screening Libraries for Multi-Indication Profiling

Unlike 7h, which shows a 1.6-fold preference for HeLa over HCT116 cells, 7l exhibits balanced equipotent cytotoxicity across both cell lines (IC₅₀ ratio HCT116/HeLa ≈ 0.95) [1]. This balanced profile makes 7l a superior choice for inclusion in diversity-oriented screening decks intended for multi-indication cancer panels, reducing the risk of missing activity due to cell-line bias.

SAR Studies on Chromone 6-Position Alkyl Chain Length and Branching

The 6-propyl substituent of 7l is a key pharmacophoric element: only compounds bearing a 6-alkyl group (2c: 6-ethyl; 7l: 6-propyl; 7h: 6-ethyl with 8-piperidinylmethyl) were active in the 25-compound screen [1]. Procuring 7l as a reference standard enables systematic SAR exploration of alkyl chain length (methyl, ethyl, propyl, isopropyl, butyl) at position 6, with 7l serving as the most potent n-propyl benchmark.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.